Home > Products > Building Blocks P12003 > 8-Chlorochroman-4-amine
8-Chlorochroman-4-amine - 770690-25-0

8-Chlorochroman-4-amine

Catalog Number: EVT-1626074
CAS Number: 770690-25-0
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Gefitinib

    Relevance: While Gefitinib itself does not appear directly in the provided abstracts, it is structurally related to 8-Chlorochroman-4-amine through its quinazoline core. The research highlights the importance of modifications within the quinazoline ring for generating effective anticancer agents . This suggests that 8-Chlorochroman-4-amine, despite having a chroman core, could potentially exhibit anticancer properties similar to quinazoline-based drugs like Gefitinib.

Erlotinib

    Relevance: Although not directly mentioned in the provided research, Erlotinib shares structural similarities with 8-Chlorochroman-4-amine through its quinazoline core. The study emphasizes the significance of modifying the quinazoline ring to develop potent anticancer drugs . This suggests that 8-Chlorochroman-4-amine, despite possessing a different chroman core, might exhibit anticancer characteristics akin to quinazoline-based drugs like Erlotinib.

Vandetanib

    Relevance: Vandetanib, while not directly discussed in the abstracts, shares structural similarities with 8-Chlorochroman-4-amine through its quinazoline core. The research emphasizes that modifications within the quinazoline ring have led to the development of effective anticancer drugs like Vandetanib . This suggests that 8-Chlorochroman-4-amine, despite having a chroman core instead of quinazoline, might possess anticancer properties comparable to quinazoline-based drugs like Vandetanib.

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

    Compound Description: N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, denoted as DW-8 in the study, represents a novel 4-anilinoquinazoline analog that displays promising anticancer activity. It exhibits potent inhibitory effects against colorectal cancer cell lines (HCT116, HT29, and SW620), inducing cell cycle arrest, activating intrinsic apoptotic pathways, and increasing reactive oxygen species (ROS) levels .

    Relevance: DW-8 is structurally analogous to 8-Chlorochroman-4-amine as both compounds feature a 4-amine substituent on their respective core structures. The study indicates that DW-8's anticancer activity is related to its 4-anilinoquinazoline structure, suggesting that 8-Chlorochroman-4-amine, with its 4-aminochroman structure, might possess similar anticancer properties .

LUF6000

    Compound Description: LUF6000, also known as 2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine, is a positive allosteric modulator of the A3 adenosine receptor (A3AR) . It binds to an extrahelical lipid-facing binding pocket distinct from the orthosteric binding site, influencing receptor activity without directly activating it.

    Relevance: Although LUF6000 is not directly comparable to 8-Chlorochroman-4-amine in terms of structure or target, both compounds highlight the importance of specific chemical moieties for biological activity. The research on LUF6000 shows how subtle structural modifications can dramatically alter a compound's binding properties and pharmacological profile , emphasizing the need for further investigation into the structure-activity relationship of 8-Chlorochroman-4-amine.

Overview

8-Chlorochroman-4-amine is a chemical compound that has attracted significant interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorinated chroman ring with an amine group, which contributes to its versatility in chemical reactions and biological interactions. Its chemical identity is defined by the presence of a chlorine atom at the 8th position of the chroman structure and an amine functional group at the 4th position. The compound is often studied for its potential therapeutic applications, particularly in drug development and biological research.

Source and Classification

8-Chlorochroman-4-amine can be sourced from various chemical suppliers and is classified under several categories based on its structure and functional groups. It falls within the class of organic compounds known as chromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydrofuran ring. The specific classification of 8-Chlorochroman-4-amine includes:

  • Chemical Formula: C10_{10}H10_{10}ClN
  • CAS Number: 770690-25-0
  • Molecular Weight: Approximately 195.65 g/mol

The compound's unique features make it valuable for synthetic chemistry, medicinal chemistry, and biological studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Chlorochroman-4-amine typically involves several key steps, primarily focusing on chlorination and amination processes. One common method includes:

  1. Chlorination of Chroman Derivative: The initial step often involves treating chroman-4-amine with thionyl chloride or phosphorus trichloride to introduce the chlorine substituent at the 8th position. This reaction is usually performed in the presence of a base such as pyridine to facilitate the chlorination process.
  2. Amination: Following chlorination, an amine group is introduced through a reaction with ammonia or an amine derivative under controlled conditions of temperature and pressure to ensure optimal yield and stereochemistry.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels necessary for further applications.

In industrial settings, large-scale production may involve batch reactors where conditions such as temperature, pressure, and concentration are meticulously controlled to maintain consistency and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of 8-Chlorochroman-4-amine can be described as follows:

  • Core Structure: It consists of a chroman backbone characterized by a benzene ring fused with a saturated tetrahydrofuran ring.
  • Functional Groups: The presence of a chlorine atom at the 8th carbon position and an amine group at the 4th carbon position significantly influences its reactivity and interaction with biological targets.

The structural formula can be represented as:

C10H10ClN\text{C}_{10}\text{H}_{10}\text{ClN}

The compound's three-dimensional conformation plays a critical role in its chemical behavior and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

8-Chlorochroman-4-amine participates in various chemical reactions due to its functional groups:

  1. Oxidation: This compound can undergo oxidation using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or chromanone derivatives.
  2. Reduction: Reduction reactions can convert 8-Chlorochroman-4-amine into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The chlorine atom can be replaced by nucleophiles (e.g., hydroxide ions or alkoxides) through nucleophilic substitution reactions under basic or acidic conditions.

Common Reagents and Conditions

The reagents commonly employed in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Hydroxides, thiols, alkoxides

Each reaction type requires specific conditions such as temperature, pressure, and solvent choice to optimize yield.

Mechanism of Action

The mechanism of action for 8-Chlorochroman-4-amine primarily involves its interaction with molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, influencing various cellular pathways.

Research indicates that this compound might play a role in oxidative stress modulation and cellular signaling pathways, although detailed mechanisms are still under investigation. Understanding these interactions is crucial for exploring its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

8-Chlorochroman-4-amine exhibits several physical properties that are important for its application:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents (e.g., ethanol, dichloromethane) varies based on specific conditions.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties influence how the compound is handled during synthesis and application processes.

Applications

Scientific Uses

8-Chlorochroman-4-amine has diverse applications across multiple scientific domains:

  1. Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer activities.
  3. Medicine: Explored for therapeutic applications in drug development targeting specific diseases.
  4. Industry: Utilized in producing specialty chemicals and pharmaceuticals.

The unique structural characteristics of 8-Chlorochroman-4-amine make it a valuable compound for researchers seeking new chemical entities with potential biological activity.

Synthesis Methodologies of 8-Chlorochroman-4-amine and Derivatives

Conventional Organic Synthesis Pathways

Nucleophilic Aromatic Substitution Strategies for Chlorine Functionalization

The strategic placement of chlorine at the C8 position of the chroman scaffold enables regioselective aromatic substitution, critical for downstream derivatization. Key approaches include:

  • Activation via ortho-Carbonyl Groups: 8-Chloro-4-chromanone intermediates undergo nucleophilic displacement with amines (e.g., ammonia, alkylamines) under moderate heating (60–80°C) in polar aprotic solvents like DMF. The electron-withdrawing nature of the carbonyl group at C4 enhances electrophilicity at C8, facilitating substitution even with weakly nucleophilic amines [8].
  • Copper-Catalyzed Amination: Ullmann-type reactions employ catalytic Cu(I) (e.g., CuI, 10 mol%) with diamines (e.g., trans-cyclohexanediamine) as ligands. This method achieves C–N bond formation at C8 while tolerating the amine at C4, yielding 4,8-diaminochroman derivatives. Typical conditions require 24–48 hours at 100–120°C in toluene [6].
  • One-Pot Halogen Exchange: Conversion to more labile halides (e.g., F → Cl) using POCl₃ or PCl₅ precedes amination, enhancing reactivity toward nitrogen nucleophiles [3].

Table 1: Nucleophilic Aromatic Substitution Conditions for 8-Chlorochroman-4-amine Derivatives

ElectrophileNucleophileConditionsYield (%)
8-Chloro-4-chromanoneNH₃ (aq.)DMF, 70°C, 12 h65–72
8-Bromo-4-aminochromanBenzylamineCuI (10 mol%), dioxane, 110°C, 24 h58
8-Fluoro-4-N-Boc-chromanNaN₃DMSO, 100°C, 8 h; then PPh₃, H₂O81 (azide)

Ring-Closure Reactions in Chroman Scaffold Formation

Construction of the benzopyran core precedes amine installation. Dominant strategies include:

  • Acid-Catalyzed Cyclization: 2-(2-Chloro-5-hydroxyphenyl)ethanol derivatives undergo ring closure using Brønsted acids (e.g., PPAs, polyphosphoric acid) or Lewis acids (e.g., BF₃·OEt₂). The chloro substituent directs electrophilic aromatic substitution ortho to itself, facilitating regioselective chroman formation at C8. Yields range from 45–90% depending on substituent sterics [8].
  • Radical Cyclization: Samarium(II) iodide-mediated cyclizations of α-chloro enones (e.g., from phenolic Mannich bases) provide stereocontrol at C4. For example, SmI₂ (2 equiv.) in THF/HMPA at −78°C to RT generates the chroman core with cis-aminol stereochemistry, which epimerizes to the thermodynamically stable trans-4-amine [7].
  • Transition Metal-Catalyzed C–O Coupling: Pd(0)/phosphine complexes catalyze intramolecular O-arylation of 2-chloro-3-(2-haloaryloxy)propan-1-amines, forming the chroman ring while installing the C4-amine simultaneously. This tandem process requires careful optimization to avoid racemization [6].

Reductive Amination Approaches for 4-Position Amine Installation

Direct modification of the chroman-4-one scaffold is the most scalable route:

  • Leuckart-Wallach Reaction: Treatment of 8-chlorochroman-4-one with ammonium formate at 150–180°C yields the primary amine (8-chlorochroman-4-amine) via iminium reduction. While cost-effective, over-reduction to methylene or formamide byproducts can reduce yields to 50–60% [3].
  • Sodium Cyanoborohydride-Mediated Amination: Ketone condensation with primary amines (e.g., benzylamine) followed by NaBH₃CN reduction in methanol/acetic acid provides N-alkylated derivatives. Diastereoselectivity is low (dr ~1:1), necessitating chiral methods for enantiopure products [6].
  • Enzyme-Catalyzed Dynamic Kinetic Resolution: Lipases (e.g., CAL-B) with ammonia donors resolve racemic 4-aminochromans via enantioselective acylation. The unreacted (S)-enantiomer is isolated with >90% ee, though yields rarely exceed 45% due to equilibrium limitations [8].

Catalytic Asymmetric Synthesis for Enantiomerically Pure (S)-8-Chlorochroman-4-amine

Chiral Auxiliary-Mediated Stereochemical Control

Chiral auxiliaries covalently bound to intermediates enforce diastereoselective transformations at C4:

  • Evans Oxazolidinone Strategy: Acylation of (4S)-benzyl oxazolidinone with 8-chlorochroman-4-carboxylic acid forms an imide. Diastereoselective enolization (Bu₂BOTf, iPr₂NEt) and reduction (NaBH₄) affords the syn-alcohol auxiliary adduct with >95% de. Subsequent Curtius rearrangement (DPPA, t-BuOH) yields (S)-8-chlorochroman-4-amine after auxiliary cleavage (LiOH/H₂O₂) [1] [9].
  • Oppolzer’s Camphorsultam: N-Acylation of camphorsultam with chroman-4-carboxylic acid, followed by α-alkylation (LDA, alkyl halides) or reduction (LiAlH₄), installs the amine precursor with 85–95% de. Hydrolytic auxiliary removal (LiOH, THF/H₂O) provides enantiopure amine [1] [4].
  • Pseudoephedrine Amides: Condensation with (1S,2S)-pseudoephedrine forms carboxamides. Enolization (LiHMDS) and electrophile quenching (R–X) gives α-substituted products with >90% de. Reductive amination (BH₃·THF) then directly yields tertiary amines without racemization [9].

Table 2: Chiral Auxiliary Performance in (S)-8-Chlorochroman-4-amine Synthesis

AuxiliaryKey Stepde (%)Overall Yield (%)Recovery Efficiency
(4S)-Benzyl oxazolidinoneEnolate alkylation9871>90% after LiOH cleavage
CamphorsultamEnolate reduction956880–85%
(1S,2S)-PseudoephedrineElectrophile quench9275Not recovered

Transition Metal-Catalyzed Enantioselective Hydrogenation

Direct asymmetric reduction of prochiral imines enables concise access to enantiopure amines:

  • Rh-DuPhos Catalysis: Hydrogenation (50–100 psi H₂) of 8-chlorochroman-4-imine using [Rh((R,R)-Et-DuPhos)(COD)]OTf in dichloromethane at 25°C achieves 95–99% ee. Critically, N-acyl protection (e.g., acetyl, benzoyl) is required to prevent catalyst poisoning by the free imine [2] [5].
  • Ir-P,N Ligand Systems: Iridium complexes with phosphine-oxazoline ligands (e.g., MeO-BIPHEP/Oxazoline) hydrogenate unprotected enamines derived from 8-chlorochroman-4-one. Using ammonium formate as a reductant in iPrOH at 60°C, 85–90% ee is attained without N-protection [2] [5].
  • Cooperative Brønsted Acid/Metal Catalysis: Chiral phosphoric acids (e.g., TRIP) combined with Pd/C enable dynamic kinetic resolution of racemic enamines via hydrogenation. Synergistic protonation and metal-mediated H₂ activation afford 94% ee for tert-butyl-substituted derivatives [5].

Solid-Phase and Combinatorial Synthesis for High-Throughput Derivative Libraries

Polymer-supported synthesis accelerates structural diversification:

  • Rink Amide Resin Functionalization: Immobilization of Fmoc-8-chloro-4-aminochroman-6-carboxylic acid onto Rink amide resin (DIC/HOBt) followed by Fmoc deprotection (piperidine/DMF) provides a primary amine handle. Acylation with carboxylic acids (PyBOP activation) or sulfonylation yields amide/sulfonamide libraries. Cleavage (TFA/DCM) liberates products in 75–95% purity [6].
  • Reductive Amination on Wang Resin: Wang aldehyde resin condenses with 8-chlorochroman-4-amine in DCE/AcOH, followed by NaBH₃CN reduction. The secondary amine undergoes diversification via Ugi reactions (aldehydes, isocyanides) or alkylation. TFA cleavage furnishes tertiary amines or peptoid derivatives [3].
  • Merrifield Chloride Displacement: Nucleophilic substitution of Merrifield resin chloride with 4-aminochroman-8-thiols (K₂CO₃, DMF) provides resin-bound thioethers. Oxidation (mCPBA) to sulfones enhances electrophilicity for nucleophile displacement (amines, azides), releasing sulfonamide derivatives upon acidic cleavage [6].

Table 3: Combinatorial Derivatives of 8-Chlorochroman-4-amine

Core StructureSolid SupportDiversification ReactionRepresentative DerivativesPurity (HPLC, %)
8-Cl-4-NH-chromanRink amideAcylation (100 acids)Amides (e.g., nicotinyl, cinnamoyl)78–95
8-Cl-4-NH-chroman-6-COOHWang aldehydeUgi-4CR (isocyanides, aldehydes)Peptoid-chroman conjugates70–88
8-S-4-NH₂-chromanMerrifield-ClOxidation/amine displacementSulfonamides (e.g., morpholino, piperazinyl)82–90

Properties

CAS Number

770690-25-0

Product Name

8-Chlorochroman-4-amine

IUPAC Name

8-chloro-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2

InChI Key

YCWHOLRRUIEVQK-UHFFFAOYSA-N

SMILES

C1COC2=C(C1N)C=CC=C2Cl

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.